molecular formula C16H19O3P B3392476 Diethyl [1,1'-biphenyl]-2-ylphosphonate CAS No. 103615-58-3

Diethyl [1,1'-biphenyl]-2-ylphosphonate

Cat. No. B3392476
CAS RN: 103615-58-3
M. Wt: 290.29 g/mol
InChI Key: DMXIWVHOPPMMHA-UHFFFAOYSA-N
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Description

“Diethyl [1,1’-biphenyl]-2-ylphosphonate” is a compound that is related to the biphenyl family . Biphenyl compounds are notable as starting materials for the production of various organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Synthesis Analysis

The synthesis of similar compounds, such as Diethyl Benzylphosphonates, has been studied for their potential as antimicrobial agents . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product .


Molecular Structure Analysis

The molecular structure of “Diethyl [1,1’-biphenyl]-2-ylphosphonate” is likely to be similar to that of biphenyl compounds. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .


Chemical Reactions Analysis

Biphenyl derivatives undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Diethyl [1,1’-biphenyl]-2-ylphosphonate” are likely to be similar to those of biphenyl compounds. Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .

properties

IUPAC Name

1-diethoxyphosphoryl-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O3P/c1-3-18-20(17,19-4-2)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXIWVHOPPMMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542551
Record name Diethyl [1,1'-biphenyl]-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [1,1'-biphenyl]-2-ylphosphonate

CAS RN

103615-58-3
Record name Diethyl [1,1'-biphenyl]-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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